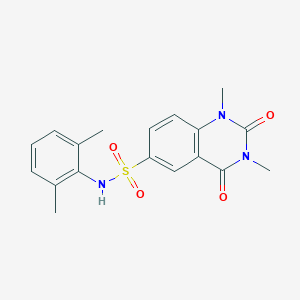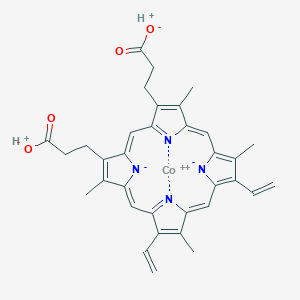
Micromelin
Descripción general
Descripción
Micromelin is an organic compound belonging to the class of coumarins. It is a white crystalline powder with the chemical formula C15H12O6 and a molecular weight of 288.25 g/mol . This compound is known for its low solubility in water but is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. It is primarily used as a fluorescent brightening agent in pigments and dyes, producing a blue fluorescence that enhances the brightness and whiteness of materials .
Aplicaciones Científicas De Investigación
Micromelin has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological assays to study cellular processes and interactions due to its fluorescent properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorescence imaging can be utilized.
Industry: Utilized as a brightening agent in the production of textiles, papers, and plastics to enhance their visual appeal
Mecanismo De Acción
Target of Action
Micromelin is a coumarin derived from the plant species Micromelum minutum, which belongs to the Rutaceae family It has been suggested that this compound exhibits cytotoxicity against certain cell lines , indicating potential targets within these cells.
Mode of Action
Coumarins, the class of compounds to which this compound belongs, are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, antioxidant, and anticancer activities .
Biochemical Pathways
This compound, like other coumarins, is believed to influence several biochemical pathways. Coumarins have been reported to affect pathways related to inflammation, oxidative stress, and cell proliferation . .
Result of Action
This compound has been reported to exhibit cytotoxic activity against certain cell lines
Análisis Bioquímico
Biochemical Properties
Micromelin interacts with various enzymes, proteins, and other biomolecules. It is rich in coumarins, polyoxygenated flavonoids, phenylpropanoic acid derivatives, quinolone alkaloids, and carbazole alkaloids . These interactions contribute to the role of this compound in biochemical reactions.
Cellular Effects
It is known that the bioactive compounds in this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Micromelin can be synthesized through a multi-step process starting from benzaldehyde and acetophenone. The initial step involves the condensation of benzaldehyde with acetophenone to form chalcone. This intermediate is then subjected to cyclization and oxidation reactions to yield this compound. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The process involves the use of high-purity starting materials and solvents to achieve a high yield and purity of the final product. The synthesized this compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Micromelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered fluorescence properties.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially changing its solubility and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different physical and chemical properties.
Comparación Con Compuestos Similares
Micromelin is unique among coumarins due to its specific structural features and fluorescence properties. Similar compounds include:
Coumarin: A parent compound with similar fluorescence but different solubility and reactivity.
Umbelliferone: Another coumarin derivative with distinct absorption and emission spectra.
Esculetin: Known for its antioxidant properties and different fluorescence characteristics.
This compound stands out due to its specific applications in industrial and scientific research, particularly in fields requiring high fluorescence intensity and stability .
Propiedades
IUPAC Name |
7-methoxy-6-[(1S,2S,5S)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIORQNDMAWQQCV-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H](O1)[C@@H](OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934105 | |
| Record name | 7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15085-71-9 | |
| Record name | Micromelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15085-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Micromelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015085719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Micromelin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Micromelin and where is it found?
A1: this compound is a natural coumarin compound first isolated from the rutaceous species Micromelum minutum (Forst. f.) Seem. [] It is also found in other Micromelum species like Micromelum integerrimum and Micromelum glanduliferum. [, ]
Q2: What is the molecular formula and structure of this compound?
A2: this compound has the molecular formula C15H12O6. [] It is characterized by a coumarin skeleton with a five-membered epoxy lactone ring fused to it. The structure also includes a methoxy group at the 7-position of the coumarin ring. [, ]
Q3: Has the absolute configuration of this compound been determined?
A3: Yes, the absolute configuration of this compound has been determined as (1R,2R,5R) for the chiral centers on the epoxy lactone ring. This was established through X-ray crystallography studies. []
Q4: Have any derivatives of this compound been isolated?
A6: Yes, several derivatives of this compound, named hydramicromelins A-C, have been isolated from Micromelum integerrimum. [] These compounds are epimers of this compound, meaning they have the same structural formula and planar structure but differ in the three-dimensional orientation of atoms around one or more chiral centers. []
Q5: Are there any analytical methods used to characterize and study this compound?
A7: Various spectroscopic techniques are employed to characterize and study this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [] NMR helps determine the structure and connectivity of atoms within the molecule, while MS provides information about the molecular weight and fragmentation pattern. Additionally, X-ray crystallography has been used to determine the absolute configuration of this compound. []
Q6: Are there any known structure-activity relationship (SAR) studies on this compound?
A8: While extensive SAR studies haven't been conducted, the antitumor activity of this compound and the inactivity of its derivative, deoxythis compound, suggest that the intact epoxy lactone ring is crucial for its biological activity. [] This finding could guide future research exploring the SAR of this compound and its derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)




